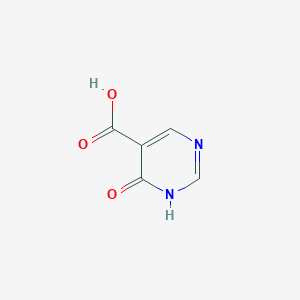

4-Hydroxypyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

6-oxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-3(5(9)10)1-6-2-7-4/h1-2H,(H,9,10)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKDACPUPAMICIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568830 | |

| Record name | 6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65754-04-3 | |

| Record name | 6-Oxo-1,6-dihydropyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-oxo-1,4-dihydropyrimidine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxypyrimidine-5-carboxylic Acid: Core Properties and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of 4-hydroxypyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to the scientific and drug development communities. The document elucidates its fundamental physicochemical properties, with a particular focus on the critical concept of keto-enol tautomerism that governs its structure and reactivity. We present validated protocols for its synthesis, purification, and analytical characterization. Furthermore, this guide explores the compound's established role as a privileged scaffold in medicinal chemistry, detailing its mechanism as a metal-chelating pharmacophore for inhibiting viral metalloenzymes. The insights and methodologies described herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile molecule in their research endeavors.

Introduction to this compound

This compound is a substituted pyrimidine, a class of nitrogen-containing heterocyclic compounds fundamental to life, forming the core structure of nucleobases like uracil, thymine, and cytosine. While not a canonical nucleobase itself, its unique arrangement of a carboxylic acid and a hydroxyl group on the pyrimidine ring imparts specific chemical properties that make it a highly valuable building block in medicinal chemistry.

Pyrimidine derivatives are renowned for their diverse biological activities, including antiviral, antitumor, and antimicrobial properties.[1][2] this compound, in particular, has emerged as a key "warhead" or scaffold in the design of inhibitors targeting viral metalloenzymes. Its ability to coordinate with essential metal ions in enzyme active sites is a cornerstone of its therapeutic potential, making a deep understanding of its basic properties essential for rational drug design.

Core Physicochemical Properties

A precise understanding of a molecule's physicochemical characteristics is paramount for its application in research and development. These properties dictate its solubility, stability, reactivity, and, crucially, its interaction with biological targets.

Chemical Structure and Tautomerism

One of the most important features of 4-hydroxypyrimidine is its existence as an equilibrium mixture of tautomers: the aromatic 'enol' form (4-hydroxypyrimidine) and the non-aromatic 'keto' forms (pyrimidin-4(1H)-one and pyrimidin-4(3H)-one).[3][4] Experimental and theoretical studies have shown that in both solution and the gas phase, the keto forms, particularly the pyrimidin-4(3H)-one tautomer, are generally more stable and thus predominate.[4][5] This equilibrium is critical as it influences the molecule's hydrogen bonding capabilities, aromaticity, and electronic distribution.

For this compound, this tautomerism remains a defining characteristic. The predominant keto form is more accurately named 4-oxo-3,4-dihydropyrimidine-5-carboxylic acid .

Quantitative Physicochemical Data

The fundamental properties of the parent compound, 5-hydroxypyrimidine-4-carboxylic acid (an isomer for structural reference), and related structures are summarized below. It is important to note that the specific molecule of interest, this compound, is often studied as a derivative or part of a larger series, and data for the isolated parent compound can be sparse.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₃ | [6] |

| Molecular Weight | 140.10 g/mol | [6] |

| pKa (4-hydroxypyrimidine) | pK₁: 1.85 (+1), pK₂: 8.59 (0) | [7] |

| Calculated LogP | 0.3 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 5 | [6] |

| Solubility (general) | Soluble in DMSO; limited solubility in aqueous buffers like PBS (~1 mg/mL for pyrimidine-4-carboxylic acid).[8] |

Note: pKa values are for the parent 4-hydroxypyrimidine and serve as an estimate. The electron-withdrawing carboxylic acid at the 5-position is expected to decrease these pKa values (i.e., make the compound more acidic).

Synthesis and Characterization Workflow

The synthesis of this compound is most commonly achieved via the hydrolysis (saponification) of its corresponding methyl or ethyl ester. These esters can be synthesized through various cyclocondensation reactions.[9][10]

General Synthetic Route: Saponification

The most direct laboratory-scale synthesis involves the base-catalyzed hydrolysis of Methyl 4-hydroxypyrimidine-5-carboxylate. This reaction is efficient and typically proceeds with high yield. The choice of base (e.g., LiOH, NaOH) and solvent system is critical for driving the reaction to completion while minimizing side products.

Protocol: Laboratory-Scale Synthesis

This protocol describes the saponification of Methyl 4-hydroxypyrimidine-5-carboxylate.

Materials:

-

Methyl 4-hydroxypyrimidine-5-carboxylate (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 2.0 eq)

-

Tetrahydrofuran (THF)

-

Deionized Water

-

1M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve Methyl 4-hydroxypyrimidine-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

-

Base Addition: Add LiOH or NaOH (1.5-2.0 eq) to the solution.

-

Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours. Causality: Using a slight excess of base ensures the reaction goes to completion. Monitoring prevents premature work-up or unnecessary reaction time.

-

Quenching & Acidification: Once the reaction is complete, remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate of the product should form. Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid product insoluble in the aqueous media, facilitating its isolation.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography if necessary.

Workflow: Purification and Analysis

Validation of product purity and identity is a non-negotiable step in synthesis. The following workflow ensures the material is suitable for subsequent biological assays.

Biological Significance and Applications in Drug Discovery

The dihydroxypyrimidine (DHP) carboxylic acid scaffold, to which this compound belongs, is a versatile and potent metal-binding pharmacophore.[9] This property is the primary driver of its biological activity, particularly in the antiviral field.

Mechanism of Action: Metalloenzyme Inhibition

Many viral enzymes, including integrases (e.g., HIV-1 INST), endonucleases (e.g., HCMV pUL89), and ribonucleases (e.g., HIV-1 RNase H), are metalloenzymes that require divalent metal ions (typically Mg²⁺ or Mn²⁺) in their active site for catalytic activity.[9] The this compound scaffold features a specific triad of atoms—the hydroxyl (enol form) or ketone (keto form) oxygen, a ring nitrogen, and the carboxylic acid oxygens—that can effectively chelate these catalytic metal ions.[9] By binding and sequestering the metal ions, the inhibitor prevents the enzyme from performing its function, thereby disrupting the viral life cycle. This mechanism is exemplified by the FDA-approved HIV-1 integrase inhibitor, Raltegravir, which evolved from a DHP carboxylic acid lead.[9]

Structure-Activity Relationship (SAR) Insights

Medicinal chemistry studies have provided clear insights into the importance of the carboxylic acid moiety.

-

Acids vs. Esters and Amides: In studies targeting the human cytomegalovirus (HCMV) pUL89 endonuclease, the carboxylic acid series consistently demonstrated superior potency, target binding affinity (measured by thermal shift assays), and molecular docking scores compared to the corresponding methyl ester and carboxamide derivatives.[9][11]

-

Permeability: A common trade-off for the highly effective carboxylic acid group is poor cell permeability.[9][11] This is a critical challenge in drug development, often addressed by designing prodrugs (e.g., esters) that are converted to the active carboxylic acid inside the cell.

These findings establish the free carboxylic acid as essential for potent enzyme inhibition, while modifications to it are a key strategy for modulating pharmacokinetic properties.

Standard Analytical Methodologies

Protocol: Purity Determination by HPLC-UV

Purpose: To determine the percentage purity of the synthesized compound.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm and 280 nm.

-

Injection Volume: 10 µL.

-

Sample Prep: Dissolve ~1 mg of compound in 1 mL of 50:50 Acetonitrile:Water.

-

Acceptance Criteria: Purity should be ≥95% for use in biological screening.

Protocol: Structural Confirmation by NMR and MS

Purpose: To confirm the chemical structure and mass of the synthesized compound.

-

¹H NMR:

-

Solvent: DMSO-d₆ or CD₃OD.

-

Procedure: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated solvent.

-

Analysis: Confirm the presence of characteristic aromatic/olefinic protons on the pyrimidine ring and the absence of signals corresponding to the ester group (e.g., a methyl singlet around 3.8 ppm). The carboxylic acid proton may be broad or exchange with water in the solvent.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Technique: Electrospray Ionization (ESI) in negative mode.

-

Procedure: Prepare a dilute solution of the compound in methanol or acetonitrile/water.

-

Analysis: Observe the [M-H]⁻ ion and confirm that the measured mass is within 5 ppm of the theoretical exact mass (139.0149 for C₅H₃N₂O₃⁻).

-

Conclusion

This compound is a deceptively simple molecule whose physicochemical properties, particularly its tautomeric nature and metal-chelating ability, make it a powerful scaffold for modern drug discovery. Its proven success as a core fragment in potent antiviral agents validates its continued investigation. This guide has provided the foundational chemical principles, practical synthetic and analytical protocols, and key biological context necessary for researchers to harness the potential of this important heterocyclic compound. Future work will likely focus on developing novel derivatives and prodrug strategies to overcome pharmacokinetic limitations while retaining the potent, metal-chelating mechanism of action.

References

-

He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. [Link]

-

PubChem. (n.d.). 4,5-Dihydroxypyrimidine carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. PubMed. Retrieved from [Link]

-

Pflüger, F., Zhaunerchyk, V., & Coreno, M. (2012). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 116(30), 7952-7958. [Link]

-

Jagwani, D., & Joshi, P. (2014). A Greener Chemistry Approach for Synthesis of 4-(4-Hydroxyphenyl)-6-Methyl-2-Oxo-1,2,3,4 Tetrahydropyrimidine-5-Carboxylic Acid Ethyl Ester. International Journal of Pharmaceutical Sciences and Research, 5(12), 5548-5555. [Link]

-

He, T., et al. (2022). Request PDF: 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ResearchGate. [Link]

-

ChemWhat. (n.d.). 4-HYDROXY-PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER CAS#: 4774-35-0. Retrieved from [Link]

-

Giuliano, G., et al. (2012). Request PDF: Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. ResearchGate. [Link]

- Google Patents. (n.d.). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.

-

PubChem. (n.d.). 5-hydroxypyrimidine-4-carboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Yu, H. W., et al. (1996). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Bioorganic & Medicinal Chemistry, 4(4), 609-614. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II). Retrieved from [Link]

-

Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466. [Link]

-

Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7032. [Link]

-

Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]

-

ResearchGate. (n.d.). Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved from [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. University of Idaho. Retrieved from [Link]

Sources

- 1. Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-hydroxypyrimidine-4-carboxylic Acid | C5H4N2O3 | CID 3760182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Hydroxypyrimidine | 51953-17-4 [chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 11. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxypyrimidine-5-carboxylic Acid and its Derivatives: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-hydroxypyrimidine-5-carboxylic acid and its common synthetic precursor, methyl 4-hydroxypyrimidine-5-carboxylate. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and critical applications of this pyrimidine scaffold, with a particular focus on its role in the development of novel antiviral therapeutics.

Introduction and Strategic Importance

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life.[1][2] The strategic functionalization of this heterocycle offers a versatile platform for designing enzyme inhibitors and modulators of biological pathways. This compound, and its ester derivatives, have emerged as a significant pharmacophore, particularly in the pursuit of antiviral agents.[3][4]

It is important to note that while the carboxylic acid is often the biologically active species, it is frequently synthesized and handled as its more stable and synthetically versatile methyl or ethyl ester. Consequently, a dedicated CAS number for this compound is not commonly cited in chemical databases. Instead, the scientific literature and commercial suppliers predominantly reference Methyl 4-hydroxypyrimidine-5-carboxylate under CAS Number 4774-35-0 .[5][6] This guide will, therefore, focus on the properties and synthesis of the methyl ester as the primary entry point to this chemical class, followed by the methodology for its conversion to the parent carboxylic acid.

Physicochemical Properties of Methyl 4-hydroxypyrimidine-5-carboxylate

A thorough understanding of the physicochemical properties of a lead compound is fundamental to its development. The key properties of methyl 4-hydroxypyrimidine-5-carboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 4774-35-0 | [7][8] |

| Molecular Formula | C₆H₆N₂O₃ | [7] |

| Molecular Weight | 154.12 g/mol | [5][7] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 209-210 °C | [7] |

| Boiling Point | 256.9 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.4 g/cm³ (Predicted) | [7] |

| Solubility | Soluble in hot water, methanol, and DMSO. | |

| XLogP3 | -0.6 | [7] |

Synthesis and Chemical Elaboration

The synthesis of the 4-hydroxypyrimidine-5-carboxylate core can be achieved through several established routes in heterocyclic chemistry. A common and effective strategy involves the condensation of an amidine equivalent with a suitably functionalized three-carbon component.

Synthesis of Methyl 4-hydroxypyrimidine-5-carboxylate

A prevalent method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of amidinium salts with the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol.[9] This provides a high-yielding and direct approach.

Caption: General synthetic workflow for pyrimidine-5-carboxylates.

Experimental Protocol: Synthesis of Methyl 4-hydroxypyrimidine-5-carboxylate

This protocol is a representative synthesis based on established methodologies for pyrimidine synthesis.

-

Preparation of the Sodium Salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.5 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt.

-

-

Condensation with Formamidine Acetate:

-

To a solution of the sodium salt (1.0 eq) in methanol, add formamidine acetate (1.1 eq).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

-

Remove the solvent under reduced pressure. The residue is then triturated with water, and the resulting solid is collected by filtration.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure methyl 4-hydroxypyrimidine-5-carboxylate.

-

Hydrolysis to this compound

The conversion of the methyl ester to the corresponding carboxylic acid is a critical step, as the acid is often the active form of the molecule in biological systems. This is typically achieved through base-catalyzed hydrolysis.

Experimental Protocol: Hydrolysis of Methyl 4-hydroxypyrimidine-5-carboxylate

-

Saponification:

-

Suspend methyl 4-hydroxypyrimidine-5-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide (1.5-2.0 eq) to the suspension.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Acidification and Isolation:

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with a dilute aqueous solution of hydrochloric acid (e.g., 1 M HCl).

-

The resulting precipitate of this compound is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the final product.

-

Applications in Drug Development: A Focus on Antiviral Activity

Pyrimidine derivatives are a rich source of antiviral agents, with numerous compounds approved for clinical use.[1][3] The this compound scaffold has been identified as a potent inhibitor of viral enzymes, particularly those involved in nucleic acid replication.

A prominent example is the inhibition of the human cytomegalovirus (HCMV) terminase complex.[10][11] This complex is essential for viral genome packaging, and its endonuclease subunit, pUL89, represents a clinically validated drug target.[10][11][12] Dihydroxypyrimidine (DHP) carboxylic acids have been shown to be effective inhibitors of the pUL89 endonuclease.[10][12]

Mechanism of Action: Inhibition of HCMV pUL89 Endonuclease

The inhibitory activity of 4,5-dihydroxypyrimidine carboxylic acids against the pUL89 endonuclease is attributed to their ability to chelate the divalent metal ions (typically Mg²⁺ or Mn²⁺) in the enzyme's active site. This metal-binding pharmacophore is crucial for the catalytic activity of the endonuclease, which is responsible for cleaving the concatameric viral DNA into individual genomes for packaging into new virions.

Caption: Mechanism of HCMV pUL89 endonuclease inhibition.

The carboxylic acid moiety, along with the adjacent hydroxyl group, forms a chelating triad that sequesters the metal ions, rendering the enzyme inactive. Studies have shown that the carboxylic acid form of these inhibitors generally exhibits greater potency than the corresponding ester or amide derivatives, highlighting the critical role of this functional group in the mechanism of action.[10][12]

Conclusion and Future Directions

This compound and its derivatives represent a valuable and versatile scaffold in modern drug discovery. While the acid itself is less commonly available commercially, its synthesis via the hydrolysis of its methyl ester is straightforward. The demonstrated efficacy of this chemical class as inhibitors of viral endonucleases underscores its potential for the development of novel antiviral therapies against a range of pathogens.[3][4] Future research in this area will likely focus on the synthesis of libraries of substituted pyrimidine carboxylic acids to optimize their potency, selectivity, and pharmacokinetic properties, paving the way for the next generation of antiviral drugs.

References

- Kumar, S., Deep, A., & Narasimhan, B. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds, 15(3), 289-303.

- El-Sawy, E. R., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 29(35), 6025-6048.

- Ingale, A. G., et al. (2019). A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives. Current Bioactive Compounds, 15(3), 289-303.

- He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849.

- Abdel-Rahman, A. A.-H., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Current Medicinal Chemistry, 29(35), 6025-6048.

- Ghoneim, K. M., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(1), 123.

-

He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Technische Informationsbibliothek (TIB). Retrieved from [Link]

-

He, T., et al. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central. Retrieved from [Link]

-

He, T., et al. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Bohrium. Retrieved from [Link]

- Wang, Y., et al. (2018). Hydroxypyridonecarboxylic Acids as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. ChemMedChem, 13(16), 1665-1674.

-

PubChem. (n.d.). Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate. Retrieved from [Link]

- Reynolds, G. A., & Hauser, C. R. (1951). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses, 31, 77.

-

ChemWhat. (n.d.). 4-HYDROXY-PYRIMIDINE-5-CARBOXYLIC ACID METHYL ESTER CAS#: 4774-35-0. Retrieved from [Link]

- Szakonyi, Z., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6965.

- Adams, V. D. (1974). Process for preparing 4-hydroxypyrimidine. Google Patents.

- Zhang, Z., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.

-

Accela ChemBio Inc. (n.d.). 4774-35-0,Methyl 4-Hydroxypyrimidine-5-carboxylate. Retrieved from [Link]

- Khan, I., et al. (2020). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 25(18), 4217.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.

-

Stenutz, R. (n.d.). methyl pyrimidine-5-carboxylate. Retrieved from [Link]

- Reynolds, G. A., & Hauser, C. R. (1951). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 31, 77.

- Wang, Y., et al. (2015). Synthesis method for 5-hydroxyl pyrimidine-2-carboxylic acid. Google Patents.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. A Review on Synthesis, Anticancer and Antiviral Potentials of Pyrimidine Derivatives | Bentham Science [eurekaselect.com]

- 3. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. chemwhat.com [chemwhat.com]

- 7. echemi.com [echemi.com]

- 8. 4774-35-0,Methyl 4-Hydroxypyrimidine-5-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 10. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Making sure you're not a bot! [tib.eu]

An In-Depth Technical Guide to 4-Hydroxypyrimidine-5-carboxylic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxypyrimidine-5-carboxylic acid, a pivotal heterocyclic compound, serves as a significant scaffold in the landscape of medicinal chemistry and drug discovery. Its structural framework, characterized by a pyrimidine ring bearing both a hydroxyl and a carboxylic acid group, imparts a unique combination of chemical reactivity and biological recognition capabilities. This guide, intended for researchers and drug development professionals, provides a comprehensive technical overview of its chemical identity, synthesis, and potential applications, grounded in established scientific principles and experimental evidence.

Section 1: Chemical Structure and Nomenclature

The chemical identity of this compound is fundamentally defined by its structure and the resulting nomenclature. A critical aspect of its chemistry is the existence of tautomeric forms, which dictates its preferred IUPAC name and influences its reactivity.

IUPAC Name and Tautomerism

While commonly referred to as this compound, this name represents the enol tautomer. However, extensive studies on hydroxypyrimidines have shown that the keto-enol equilibrium strongly favors the keto form.[1][2] This more stable tautomer is correctly named 4-Oxo-1,4-dihydropyrimidine-5-carboxylic acid .[3] This nomenclature accurately reflects the predominant structure in which a carbonyl group exists at the 4-position of the pyrimidine ring, with the adjacent nitrogen atom being protonated.

The tautomeric equilibrium is a dynamic process involving the migration of a proton and the shifting of double bonds. For 4-hydroxypyrimidine derivatives, the presence of the electron-withdrawing carboxylic acid group at the 5-position further stabilizes the keto form through resonance.

Sources

4-Hydroxypyrimidine-5-carboxylic acid discovery and history

An In-depth Technical Guide to 4-Hydroxypyrimidine-5-carboxylic Acid: From Synthesis to Therapeutic Potential

Abstract

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. Within this class, the this compound scaffold has emerged as a critical pharmacophore, particularly in the development of antiviral agents. Its unique electronic and structural properties enable it to act as a potent metal-chelating agent, inhibiting key metalloenzymes involved in viral replication. This technical guide provides a comprehensive overview of this compound, tracing its synthetic evolution, detailing its physicochemical properties, and exploring its mechanism of action and applications in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own research endeavors.

Historical Context and the Evolution of Synthetic Strategies

While the precise moment of the first synthesis of this compound is not prominently documented, its history is intrinsically linked to the broader development of pyrimidine chemistry. Early methods for accessing pyrimidine derivatives were often specific and lacked general applicability. However, the increasing recognition of the pyrimidine core in biologically vital molecules spurred the development of more robust and versatile synthetic routes throughout the 20th century.

A significant advancement in the synthesis of related structures came with the development of methods for producing 2-substituted pyrimidine-5-carboxylic esters. A notable procedure involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[1] This method provided a high-yielding and direct pathway to pyrimidines lacking substitution at the 4-position, which had been a challenge with previous approaches.[1]

Another foundational approach is the Principal Synthesis, which involves the condensation of a three-carbon component with an amidine. A patented industrial process, for example, describes the reaction between a β-ketoester and an amidine, although yields can be low depending on the amidine used (e.g., formamidine).[2] More efficient variations involve reacting a non-cyclic 3-amino-2-unsaturated carboxylate with a carboxylic acid amide in the presence of a base, providing a general and industrially scalable method for preparing 4-hydroxypyrimidines.[2] These evolutionary steps in synthetic methodology have been crucial in making the this compound scaffold and its derivatives readily accessible for research and development.

Core Synthesis Protocol: A General Approach

Modern synthetic strategies allow for the efficient construction of the 4-hydroxypyrimidine core. The following protocol outlines a general and effective method adapted from established literature for the synthesis of 4-hydroxypyrimidine derivatives.[1][2] The causality behind the choice of reagents is critical: the use of a strong base like sodium methoxide is essential for deprotonation and facilitating the initial condensation, while the amidine component serves as the N-C-N source to complete the heterocyclic ring.

Experimental Protocol: Synthesis of a this compound Ester

This protocol describes the cyclocondensation reaction to form the pyrimidine ring.

Step 1: Preparation of the Enolate Intermediate

-

To a solution of an appropriate β-ketoester (e.g., diethyl 2-formyl-3-oxosuccinate) in a suitable anhydrous solvent (e.g., ethanol or n-butanol), add a stoichiometric equivalent of a strong base, such as sodium ethoxide or sodium methoxide.

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 1-2 hours to ensure complete formation of the corresponding enolate salt. The enolate is a key reactive intermediate, providing the three-carbon backbone for the pyrimidine ring.

Step 2: Cyclocondensation with an Amidine

-

To the solution containing the enolate from Step 1, add a solution of an amidine salt (e.g., formamidine hydrochloride). The amidine provides the N-C-N fragment necessary for ring closure.

-

Heat the reaction mixture to reflux for 4-8 hours. The elevated temperature provides the activation energy needed for the condensation and subsequent intramolecular cyclization, which is the rate-determining step.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl). This step quenches the reaction and precipitates the crude product.

-

Remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound ester.

Step 4: Hydrolysis to the Carboxylic Acid (Optional)

-

To convert the ester to the final carboxylic acid, dissolve the purified ester from Step 3 in an aqueous solution of a base (e.g., NaOH or KOH).

-

Heat the mixture to reflux for 2-4 hours to facilitate saponification.

-

After cooling, acidify the solution with a strong acid (e.g., concentrated HCl) until the product precipitates.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the pure this compound.

Caption: General workflow for the synthesis of 4-hydroxypyrimidine esters.

Physicochemical and Spectroscopic Profile

The structural features of this compound give rise to its distinct chemical properties. The presence of the hydroxyl and carboxylic acid groups makes it a polar molecule with hydrogen bond donor and acceptor capabilities, influencing its solubility and melting point.

| Property | Value | Source |

| Chemical Formula | C₅H₄N₂O₃ | [3] |

| Molecular Weight | 140.10 g/mol | [3] |

| IUPAC Name | 5-hydroxypyrimidine-4-carboxylic acid | [3] |

| CAS Number | 201991-89-1 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Canonical SMILES | C1=C(C(=NC=N1)C(=O)O)O | [3] |

Note: Spectroscopic data (¹H-NMR, ¹³C-NMR, IR) can vary depending on the solvent and specific salt form of the compound.

Role in Drug Discovery: A Metal-Binding Pharmacophore

The true significance of the this compound scaffold lies in its application in medicinal chemistry, particularly as an inhibitor of viral metalloenzymes.[4] This activity stems from the specific arrangement of the C4-hydroxyl group, the C5-carboxylic acid, and the N1 nitrogen of the pyrimidine ring.

Mechanism of Action: Divalent Metal Ion Chelation

Many viral enzymes, including HIV integrase, HIV RNase H, and the pUL89 endonuclease of human cytomegalovirus (HCMV), rely on divalent metal ions (typically Mg²⁺ or Mn²⁺) in their active sites to catalyze the cleavage of phosphodiester bonds in nucleic acids.[4][5]

The this compound core functions by coordinating these essential metal ions, effectively sequestering them and preventing them from participating in the catalytic cycle. The hydroxyl oxygen, the carboxylate oxygen, and one of the ring nitrogens form a coplanar triad that chelates the metal ions, acting as a competitive inhibitor.[4] This metal-binding pharmacophore is a key feature in the design of several successful antiviral drugs. For example, the dihydroxypyrimidine (DHP) scaffold, which is structurally analogous, was a foundational element in the development of Raltegravir, the first FDA-approved HIV-1 integrase inhibitor.[4]

Caption: Mechanism of inhibition via metal ion chelation in an enzyme active site.

Beyond its antiviral applications, the broader pyrimidine nucleus is known for a wide spectrum of biological activities. Fused pyrimidine systems and their derivatives have been investigated for antimicrobial, anticancer, anti-inflammatory, and diuretic properties, making this heterocyclic family a highly privileged scaffold in medicinal chemistry.[6][7][8]

Conclusion and Future Outlook

This compound represents more than just a heterocyclic compound; it is a validated and highly versatile chemical scaffold with profound implications for drug discovery. Its synthetic accessibility, coupled with a well-understood mechanism of action as a metal-chelating agent, ensures its continued relevance in the design of novel therapeutics. As new viral metalloenzymes are identified and the challenge of drug resistance continues to grow, the rational design of inhibitors based on this potent pharmacophore will remain a key strategy for developing next-generation medicines. Future research will likely focus on creating derivatives with enhanced specificity, improved pharmacokinetic profiles, and activity against a broader range of metalloenzyme targets.

References

-

He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Journal of Medicinal Chemistry, 65(7), 5830–5849. [Link]

-

Organic Chemistry Portal. Pyrimidine synthesis. [Link]

-

He, T., Edwards, T. C., Xie, J., Aihara, H., Geraghty, R. J., & Wang, Z. (2022). 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease. Journal of Medicinal Chemistry, 65(7), 5830-5849. [Link]

-

Journal of Chemical and Pharmaceutical Research. Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II). [Link]

-

Wiley, R. H., & Yamamoto, Y. (1953). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 18(9), 1233-1236. [Link]

-

ResearchGate. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease | Request PDF. [Link]

-

Ballard, E., & Johnson, T. B. (1942). Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society, 64(4), 794-797. [Link]

-

Aher, J. S., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6). [Link]

- Google Patents. (1989). Process for preparing 4-hydroxypyrimidine. EP0326389B1.

-

Yu, H. W., et al. (1996). Studies on the synthesis and biological activities of 4'-(R)-hydroxy-5'-(S)-hydroxymethyl-tetrahydrofuranyl purines and pyrimidines. Bioorganic & Medicinal Chemistry, 4(4), 609-14. [Link]

-

PubChem. 5-hydroxypyrimidine-4-carboxylic Acid. [Link]

-

Cruz, J. S., & de Aguiar, A. P. (2021). Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini reviews in medicinal chemistry, 21(15), 2138–2168. [Link]

-

ResearchGate. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines | Request PDF. [Link]

Sources

- 1. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 2. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 3. 5-hydroxypyrimidine-4-carboxylic Acid | C5H4N2O3 | CID 3760182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,5-Dihydroxypyrimidine Methyl Carboxylates, Carboxylic Acids, and Carboxamides as Inhibitors of Human Cytomegalovirus pUL89 Endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Core Mechanism: A Technical Guide to 4-Hydroxypyrimidine-5-carboxylic Acid as a Metalloenzyme Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Metalloenzymes represent a substantial class of therapeutic targets, implicated in a myriad of physiological and pathological processes. The strategic design of small molecule inhibitors against these enzymes is a cornerstone of modern drug discovery. This guide provides an in-depth technical exploration of the mechanism of action of 4-hydroxypyrimidine-5-carboxylic acid and its derivatives as potent inhibitors of metalloenzymes, with a particular focus on the hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD) family. We will dissect the structural basis of inhibition, detail robust experimental protocols for characterization, and provide insights into the key molecular interactions that govern inhibitor potency and selectivity.

Introduction: The Significance of Metalloenzyme Inhibition

Metalloenzymes are a ubiquitous class of enzymes that utilize a metal ion cofactor, most commonly zinc, iron, or manganese, within their active site to perform a diverse range of catalytic functions. These enzymes are critical regulators of processes ranging from signal transduction and gene expression to tissue remodeling and host-pathogen interactions. Consequently, dysregulation of metalloenzyme activity is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and infectious diseases.

The development of small molecule inhibitors that can selectively target and modulate the activity of these enzymes is a highly promising therapeutic strategy. A key approach in the design of such inhibitors is the incorporation of a metal-binding pharmacophore (MBP) that can effectively chelate the active site metal ion, thereby disrupting the enzyme's catalytic cycle.

The 4-Hydroxypyrimidine Scaffold: A Privileged Motif for Metalloenzyme Inhibition

The 4-hydroxypyrimidine core has emerged as a privileged scaffold in the design of metalloenzyme inhibitors. The strategic placement of a hydroxyl group and a carboxylic acid on the pyrimidine ring creates a potent bidentate chelation motif capable of coordinating with the active site metal ion. This guide will focus on the mechanism of action of this scaffold, primarily through the lens of its well-characterized inhibition of HIF prolyl hydroxylases (PHDs).

PHDs are non-heme iron(II) and 2-oxoglutarate (2-OG)-dependent dioxygenases that play a central role in cellular oxygen sensing.[1][2] Under normoxic conditions, PHDs hydroxylate specific proline residues on the alpha subunit of HIF, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Inhibition of PHDs stabilizes HIF-α, promoting the transcription of genes involved in erythropoiesis, angiogenesis, and anaerobic metabolism. This has led to the development of PHD inhibitors for the treatment of anemia associated with chronic kidney disease.[3][4]

Deciphering the Mechanism of Action: A Structural Perspective

The inhibitory prowess of 4-hydroxypyrimidine-based compounds against metalloenzymes is fundamentally rooted in their ability to effectively chelate the active site metal ion. While a crystal structure of the parent compound, this compound, bound to a metalloenzyme is not publicly available, the mechanism can be confidently inferred from the crystal structure of a potent 4-hydroxypyrimidine-containing inhibitor in complex with a truncated domain of human PHD2.[5][6]

The binding mode reveals a bidentate chelation of the active site iron (or a manganese substitute in the crystal structure) by the 4-hydroxyl group and the nitrogen atom of the pyrimidine ring.[5] This interaction mimics the binding of the natural co-substrate, 2-oxoglutarate, to the iron center. The 5-carboxylic acid group, a key feature of the topic compound, is positioned to form crucial hydrogen bonding interactions within the active site, further anchoring the inhibitor and contributing to its high affinity.

The pyrimidine ring itself provides a rigid scaffold that orients the chelating groups for optimal interaction with the metal ion. Substitutions on the pyrimidine ring can be strategically employed to occupy adjacent pockets within the active site, enhancing both potency and selectivity. For instance, in the published crystal structure, a biphenyl group attached to the pyrimidine ring projects into a hydrophobic pocket, significantly increasing the inhibitor's affinity for PHD2.[5]

Caption: Bidentate chelation of the active site metal ion by this compound.

Experimental Characterization of Inhibitor Activity

A thorough understanding of the inhibitory mechanism requires robust experimental validation. The following section outlines key methodologies for characterizing the interaction of this compound and its derivatives with metalloenzymes.

Enzyme Kinetics: Determining Inhibition Potency and Mode

Enzyme kinetics studies are fundamental to quantifying the potency of an inhibitor and elucidating its mode of action (e.g., competitive, non-competitive, uncompetitive).

Table 1: Representative Inhibitory Potency of Pyrimidine-based Metalloenzyme Inhibitors

| Compound | Target Enzyme | IC50 (µM) | Reference |

| [2,2'-bipyridine]-5,5'-dicarboxylic acid | Prolyl Hydroxylase | 0.19 | |

| MK-8617 (a 4-hydroxypyrimidine-5-carboxamide derivative) | HIF PHD1-3 | Potent (specific value not stated) | [7][8] |

| Various 4-hydroxypyrimidine derivatives | HIF PHD2 | Varies based on substitution | [5][6] |

Experimental Protocol: Prolyl Hydroxylase Activity Assay (Colorimetric)

This protocol is adapted from established methods and measures the consumption of the co-substrate, α-ketoglutarate.

Materials:

-

Recombinant human PHD2

-

Peptide substrate (e.g., a synthetic peptide corresponding to the C-terminal oxygen degradation domain of HIF-1α)

-

α-ketoglutarate

-

Ascorbate

-

Ferrous sulfate (FeSO₄)

-

2,4-dinitrophenylhydrazine (DNPH)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme Reaction: a. Prepare a reaction mixture containing PHD2, the peptide substrate, ascorbate, and FeSO₄ in the assay buffer. b. Add varying concentrations of the inhibitor (this compound or its derivatives) to the wells. Include a no-inhibitor control. c. Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 10-15 minutes. d. Initiate the reaction by adding α-ketoglutarate. e. Incubate for a defined period (e.g., 30-60 minutes). f. Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

α-ketoglutarate Detection: a. Add DNPH solution to each well. DNPH reacts with the remaining α-ketoglutarate to form a colored hydrazone. b. Incubate at room temperature for 10 minutes. c. Add a base (e.g., NaOH) to develop the color. d. Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

-

Data Analysis: a. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for determining inhibitor IC50 using a colorimetric prolyl hydroxylase assay.

Isothermal Titration Calorimetry (ITC): Probing the Thermodynamics of Binding

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with a binding event.[9] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction between the inhibitor and the metalloenzyme.

Table 2: Hypothetical Thermodynamic Parameters for Inhibitor Binding

| Parameter | Value | Interpretation |

| Binding Affinity (Kd) | Low nM to µM | Strength of the inhibitor-enzyme interaction. |

| Stoichiometry (n) | ~1 | Indicates a 1:1 binding ratio. |

| Enthalpy (ΔH) | Negative | Favorable enthalpic contribution, often driven by chelation and hydrogen bonding. |

| Entropy (ΔS) | Positive or Negative | Reflects changes in conformational freedom and solvent reorganization upon binding. |

Experimental Protocol: Isothermal Titration Calorimetry

Materials:

-

Purified metalloenzyme (e.g., PHD2)

-

Inhibitor solution (this compound or derivative)

-

ITC instrument

-

Dialysis buffer

Procedure:

-

Sample Preparation: a. Dialyze both the enzyme and inhibitor solutions extensively against the same buffer to minimize heats of dilution. b. Accurately determine the concentrations of the enzyme and inhibitor solutions.

-

ITC Experiment: a. Load the enzyme solution into the sample cell of the ITC instrument. b. Load the inhibitor solution into the injection syringe. c. Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). d. Perform a series of injections of the inhibitor into the enzyme solution. The instrument will measure the heat change associated with each injection. e. As a control, perform a titration of the inhibitor into the buffer to determine the heat of dilution.

-

Data Analysis: a. Subtract the heat of dilution from the raw ITC data. b. Integrate the heat change for each injection to obtain a binding isotherm. c. Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

Caption: Workflow for characterizing inhibitor-enzyme binding thermodynamics using ITC.

Conclusion and Future Directions

This compound and its derivatives represent a compelling class of metalloenzyme inhibitors. Their mechanism of action is centered on the efficient chelation of the active site metal ion, a mode of inhibition that is supported by structural and biophysical data. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of these and other metalloenzyme inhibitors.

Future research in this area will likely focus on the development of next-generation inhibitors with enhanced selectivity for specific metalloenzyme isoforms. This will require a deeper understanding of the subtle structural differences between the active sites of related enzymes. Furthermore, the application of advanced biophysical techniques and computational modeling will be instrumental in the rational design of inhibitors with optimized pharmacokinetic and pharmacodynamic properties.

References

-

HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (Source: PMC)[1]

-

(PDF) HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (Source: ResearchGate)[2]

-

Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. (Source: PMC)[3]

-

Hypoxia-inducible factor-prolyl hydroxylase inhibitors for treatment of anemia in chronic kidney disease: a systematic review and network meta-analysis. (Source: Frontiers)[4]

-

Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. (Source: NIH)[5]

- Efficacy and safety of hypoxia-inducible factor-prolyl hydroxylase inhibitor treatment for anemia in chronic kidney disease: an umbrella review of meta-analyses. (Source: PubMed)

-

Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors. (Source: PubMed)[6]

- Structure-activity relationship and crystallographic studies on 4-hydroxypyrimidine HIF prolyl hydroxylase domain inhibitors. (Source: The Francis Crick Institute)

- Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. (Source: PMC)

- Article Metrics.

-

Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. (Source: PubMed)[7]

- Structural and Kinetic Studies of the Potent Inhibition of Metallo-β-lactamases by 6-Phosphonomethylpyridine-2-carboxylates | Biochemistry.

-

A near-universal way to measure enzyme inhibition | Newsroom. (Source: McGill University)[9]

- Crystal structure of the collagen prolyl 4-hydroxylase (C-P4H) catalytic domain complexed with PDI. (Source: PubMed Central)

-

Novel inhibitors of prolyl 4-hydroxylase. 5. The intriguing structure-activity relationships seen with 2,2'-bipyridine and its 5,5'-dicarboxylic acid derivatives. (Source: Sigma-Aldrich)

-

Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. (Source: ResearchGate)[8]

- Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors. (Source: MDPI)

- The Case for Enzymatic Competitive Metal Affinity Methods | ACS Catalysis.

- Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (Source: NIH)

- Novel inhibitors of prolyl 4-hydroxylase. (Source: PubMed)

- Thermodynamics of iron, tetrahydrobiopterin, and phenylalanine binding to phenylalanine hydroxylase from Chromobacterium violaceum. (Source: PMC)

- Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. (Source: PMC)

Sources

- 1. HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Hypoxia-inducible factor-prolyl hydroxylase inhibitors for treatment of anemia in chronic kidney disease: a systematic review and network meta-analysis [frontiersin.org]

- 5. Structure‐Activity Relationship and Crystallographic Studies on 4‐Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship and Crystallographic Studies on 4-Hydroxypyrimidine HIF Prolyl Hydroxylase Domain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mcgill.ca [mcgill.ca]

An In-Depth Technical Guide to 4-Hydroxypyrimidine-5-carboxylic Acid: From Synthesis to Application

Introduction

4-Hydroxypyrimidine-5-carboxylic acid is a pivotal heterocyclic compound that has garnered increasing interest within the scientific community, particularly in the realms of medicinal chemistry and drug discovery. Its structural motif, a pyrimidine ring substituted with both a hydroxyl and a carboxylic acid group, imparts unique physicochemical properties that make it an attractive scaffold for the design of targeted therapeutics. The arrangement of these functional groups allows for diverse chemical modifications and interactions with biological targets, positioning it as a valuable building block for novel pharmaceutical agents. This technical guide aims to provide a thorough understanding of this molecule, from its fundamental characteristics to its potential applications, supported by field-proven insights and methodologies.

Physicochemical Properties and Structural Elucidation

Based on the molecular formula of the methyl ester (C₆H₆N₂O₃)[1][2], the parent carboxylic acid is determined to have the following properties:

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₃ | Deduced from[1][2] |

| Molecular Weight | 140.10 g/mol | Deduced from[1][2] |

| Canonical SMILES | C1=C(C(=O)O)C(=O)N=CN1 | - |

| IUPAC Name | 4-oxo-1,4-dihydropyrimidine-5-carboxylic acid | - |

The tautomeric nature of the 4-hydroxypyrimidine ring is a critical aspect of its chemistry, existing in equilibrium between the hydroxyl and the keto (pyrimidinone) forms. The keto form is generally favored in solid-state and solution, which significantly influences its hydrogen bonding capabilities and interaction with biological macromolecules.

Synthesis of this compound: A Validated Protocol

The synthesis of the 4-hydroxypyrimidine core can be achieved through several established routes, most notably through the condensation of a β-ketoester equivalent with an amidine. The following protocol is a robust and adaptable method for the laboratory-scale synthesis of this compound.

Principle of the Synthesis

This synthesis follows the well-established pyrimidine synthesis pathway involving the reaction of an enolate, derived from a β-dicarbonyl compound, with an amidine. In this specific case, diethyl ethoxymethylenemalonate serves as the β-dicarbonyl equivalent, and formamidine is the source of the N-C-N fragment of the pyrimidine ring. The initial condensation reaction is followed by cyclization and subsequent hydrolysis of the ester to yield the final carboxylic acid.

Experimental Protocol

Step 1: Condensation and Cyclization

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Addition of Formamidine: To the cooled sodium ethoxide solution, add formamidine acetate (1 equivalent). Stir the mixture for 15 minutes at room temperature.

-

Addition of Diethyl Ethoxymethylenemalonate: To this suspension, add diethyl ethoxymethylenemalonate (1 equivalent) dropwise over 30 minutes. The reaction mixture may become warm.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting residue in water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4. The crude ethyl 4-hydroxypyrimidine-5-carboxylate will precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Step 2: Hydrolysis to the Carboxylic Acid

-

Reaction Setup: Suspend the purified ethyl 4-hydroxypyrimidine-5-carboxylate in an aqueous solution of sodium hydroxide (2 equivalents).

-

Heating: Heat the mixture to 80-90°C and stir until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 2-3. The this compound will precipitate out of the solution.

-

Isolation and Purification: Collect the white precipitate by filtration, wash thoroughly with cold deionized water to remove any inorganic salts, and dry under vacuum over P₂O₅ to yield the pure product.

Caption: Synthetic pathway for this compound.

Analytical Characterization: A Self-Validating Workflow

To ensure the identity and purity of the synthesized this compound, a multi-technique analytical approach is essential. This workflow provides a self-validating system, where each technique corroborates the findings of the others.

Analytical Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrimidine ring protons and the carboxylic acid proton. The carboxylic acid proton will typically appear as a broad singlet in the downfield region (10-13 ppm)[3][4][5]. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern on the pyrimidine ring.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carboxylic acid carbonyl carbon in the range of 160-180 ppm[4][5]. The signals for the pyrimidine ring carbons will also be present in their characteristic regions.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid[3][5].

-

A strong carbonyl (C=O) stretching vibration from the carboxylic acid group will be observed around 1700-1725 cm⁻¹[3].

-

The C=O stretching of the pyrimidinone ring will also be present, typically around 1650-1680 cm⁻¹.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity assessment is crucial and can be effectively performed using reverse-phase HPLC. A suitable method would employ a C18 column with a gradient elution of water and acetonitrile containing a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes. The purity is determined by the area percentage of the main peak.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the compound. In negative ion mode, a peak corresponding to [M-H]⁻ at m/z 139.01 should be observed. In positive ion mode, a peak for [M+H]⁺ at m/z 141.03 would be expected.

-

Caption: Therapeutic applications of the this compound scaffold.

Conclusion

This compound represents a molecule of significant academic and industrial interest. Its straightforward synthesis, combined with its versatile chemical nature, makes it a valuable tool for medicinal chemists. The analytical techniques outlined in this guide provide a robust framework for ensuring the quality and integrity of the synthesized compound. As research into novel therapeutic agents continues, the strategic application of the this compound scaffold is poised to contribute to the development of next-generation medicines targeting a range of diseases.

References

-

Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry. [Link]

-

4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. PubMed Central. [Link]

-

Product information, this compound methyl ester. P&S Chemicals. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

CH 336: Carboxylic Acid Spectroscopy. Oregon State University. [Link]

-

6.7: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

Whitepaper: The 4-Hydroxypyrimidine-5-Carboxylic Acid Scaffold in Modern Drug Discovery

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the nucleus of numerous therapeutic agents. Within this vast chemical space, the 4-hydroxypyrimidine-5-carboxylic acid motif has emerged as a particularly powerful and versatile scaffold. Its intrinsic ability to act as a metal-binding pharmacophore has positioned it at the forefront of efforts to develop novel inhibitors for a critical class of drug targets: metalloenzymes. This guide provides an in-depth analysis of this scaffold, elucidating its chemical properties, strategic applications, and the causality behind its success in antiviral drug discovery, with a particular focus on targeting viral endonucleases. We will explore key structure-activity relationships, provide representative experimental protocols, and offer insights into the future trajectory of this privileged chemical framework.

The Strategic Value of a Privileged Scaffold

In drug discovery, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets. These scaffolds provide a robust starting point for creating libraries of compounds with diverse pharmacological activities. The this compound core is an exemplary privileged scaffold, not because it binds indiscriminately, but because it is exceptionally well-suited for a specific and vital class of enzymes: metalloenzymes.

Metalloenzymes utilize metal ions (e.g., Mg²⁺, Mn²⁺, Fe²⁺, Zn²⁺) as cofactors for catalytic activity and are implicated in a host of pathological processes, including viral replication, cancer progression, and bacterial survival. The precise spatial arrangement of the hydroxyl group (or its keto tautomer) and the carboxylic acid on the pyrimidine ring of our title scaffold creates a high-affinity bidentate chelation site for these catalytic metal ions. This chelation effectively sequesters the ions, disabling the enzyme and halting the disease process.

The following diagram illustrates the fundamental structure and its key functional regions that are critical for both biological activity and synthetic modification.

Caption: Core structure of 5-hydroxypyrimidine-4-carboxylic acid.[1]

Physicochemical Properties

A foundational understanding of the scaffold's properties is essential for rational drug design. These parameters influence solubility, permeability, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₅H₄N₂O₃ | PubChem[1] |

| Molecular Weight | 140.10 g/mol | PubChem[1] |

| XLogP3 | 0.3 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

Mechanism of Action: A Tale of Metal Chelation

The primary mechanism through which this scaffold exerts its inhibitory effects is the chelation of divalent metal ions within the active site of metalloenzymes. Viral enzymes like HIV integrase, HIV RNase H, and human cytomegalovirus (HCMV) pUL89 endonuclease possess active sites containing two magnesium or manganese ions. These ions are critical for stabilizing the transition state of the phosphodiester bond cleavage of nucleic acids.

The 4-hydroxy and 5-carboxylic acid groups, along with the ring nitrogen, form a coplanar triad of oxygen and nitrogen atoms that perfectly coordinate with these metal ions, effectively "freezing" the catalytic machinery. This mode of action is powerfully illustrated in the development of inhibitors for influenza's PAN endonuclease and HCMV's pUL89 endonuclease.[2][3]

Caption: Chelation of active site metal ions by the scaffold.

Case Study: Antiviral Drug Discovery

The utility of the this compound scaffold is most profoundly demonstrated in the field of virology. Its derivatives have been instrumental in the development of inhibitors for several critical viral enzymes.

Human Cytomegalovirus (HCMV) Endonuclease

HCMV infection is a major threat to immunocompromised individuals. The viral terminase complex, specifically the pUL89 endonuclease, is essential for viral genome packaging and represents a key drug target.[2] Research has shown that dihydroxypyrimidine (DHP) carboxylic acids are potent inhibitors of pUL89-C.[2][4]

A comparative study of DHP subtypes revealed a crucial structure-activity relationship (SAR):

-

Carboxylic Acids (14): Showed the best overall potency and binding affinity (thermal shift and docking scores).[2][4]

-

Carboxamides (15): Also showed activity but were generally less potent than the acids.[2][4]

Despite good in vitro ADME properties, the acid subtype suffered from poor permeability, a common challenge for highly polar, metal-chelating compounds that must be addressed in lead optimization.[2][4]

A Legacy in HIV and HCV Inhibition

The DHP carboxylic acid scaffold has a rich history in antiviral research. It was a prototypical inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[2] Intriguingly, medicinal chemistry efforts evolved this scaffold into different inhibitor classes by modifying key positions:

-

Conversion of the carboxylic acid to a carboxamide led to potent HIV-1 integrase inhibitors, a lineage that ultimately contributed to the development of the FDA-approved drug Raltegravir.[2]

-

Modification at the C-2 position of the pyrimidine ring generated inhibitors of HIV-1 RNase H.[2]

This demonstrates the scaffold's tunability, where subtle chemical changes can redirect binding affinity and selectivity from one viral metalloenzyme to another.

| Target Enzyme | Scaffold Form | Resulting Activity | Reference |

| HCMV pUL89-C | Dihydroxypyrimidine Carboxylic Acid | Potent Inhibition (sub-µM) | [2][4] |

| HCV NS5B | Dihydroxypyrimidine Carboxylic Acid | Effective Inhibition | [2] |

| HIV-1 Integrase | Dihydroxypyrimidine Carboxamide | Potent Inhibition (Led to Raltegravir) | [2] |

| HIV-1 RNase H | C-2 Modified DHP Carboxylic Acid | Selective Inhibition | [2] |

Synthetic & Experimental Protocols

Trustworthy and reproducible methodologies are the bedrock of drug discovery. Below are representative protocols for the synthesis of a scaffold derivative and its subsequent evaluation in a biochemical assay.

Representative Synthesis: Biginelli-type Condensation

This protocol outlines a green chemistry approach for synthesizing a tetrahydropyrimidine-5-carboxylic acid ethyl ester derivative, which can be subsequently hydrolyzed to the target carboxylic acid.[5]

Objective: To synthesize 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.

Materials:

-

4-Hydroxybenzaldehyde

-

Ethyl acetoacetate

-

Urea

-

Ethanol (Solvent)

-

Catalytic amount of concentrated HCl

Step-by-Step Procedure:

-

Mixing Reagents: In a round-bottom flask, combine equimolar amounts of 4-hydroxybenzaldehyde, ethyl acetoacetate, and urea.

-

Solvent Addition: Add a minimal amount of ethanol to create a slurry.

-

Catalysis: Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60°C) for 2-4 hours. Alternatively, for a microwave-assisted synthesis, heat the mixture in a sealed vessel for 3-5 minutes at 100W.[5]

-

Precipitation: Upon completion, pour the reaction mixture into crushed ice with stirring.

-

Isolation: The solid product will precipitate out. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold water and recrystallize from ethanol to obtain the pure compound.

-

Characterization: Confirm the structure using IR, ¹H NMR, and Mass Spectrometry.

Workflow: Biochemical Evaluation of Endonuclease Inhibition

This workflow describes a typical process for assessing the inhibitory activity of a synthesized compound against a viral endonuclease like HCMV pUL89-C.